(~13~C_2_,~15~N)Glycine
Description
Significance of Stable Isotope Tracers in Elucidating Biological Pathways
Stable isotope tracers are indispensable tools for unraveling the complexities of biological pathways. nih.gov Unlike traditional methods that measure static metabolite concentrations, isotope tracing allows for the measurement of metabolic flux—the rate at which metabolites are turned over in a pathway. nih.gov This dynamic information is crucial for understanding how metabolic networks are regulated and how they respond to various physiological and pathological conditions.
The use of stable isotope-labeled compounds, analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables the detailed mapping of metabolic routes. nih.govuky.edu For instance, by providing a ¹³C-labeled nutrient to cells, scientists can follow the incorporation of the ¹³C atoms into a multitude of downstream metabolites. nih.gov This reveals not only the activity of known pathways but can also lead to the discovery of novel metabolic routes and connections. nih.gov This approach has been particularly insightful in cancer research, where it has been used to understand the altered metabolic networks that support tumor growth and survival. researchgate.net
Rationale for Dual Isotopic Enrichment in Glycine-¹³C₂,¹⁵N
Glycine (B1666218), the simplest amino acid, plays a central role in numerous metabolic processes, including protein synthesis and the biosynthesis of purines, and other critical biomolecules. The dual labeling of glycine with two carbon-13 isotopes and one nitrogen-15 (B135050) isotope (Glycine-¹³C₂,¹⁵N) offers a significant advantage for metabolic research. This dual enrichment allows for the simultaneous tracing of both the carbon backbone and the amino group of the glycine molecule.
This comprehensive tracking is particularly valuable for dissecting complex metabolic networks where both carbon and nitrogen metabolism are intertwined. rsc.org For example, in studies of nucleotide biosynthesis, Glycine-¹³C₂,¹⁵N can provide simultaneous information on how the carbon and nitrogen atoms from glycine are incorporated into the purine (B94841) ring. High-resolution mass spectrometry can distinguish between molecules labeled with ¹³C and ¹⁵N, enabling the detailed analysis of these multivariate mass isotopomer distributions. researchgate.netrsc.org This dual-labeling strategy enhances the depth of information obtainable from a single experiment, providing a more holistic view of cellular metabolism. rsc.org
Historical Context of Stable Isotope Applications in Biochemistry
The concept of isotopes was first introduced in the early 20th century, with Frederick Soddy's work laying the foundation for their use in scientific research. solubilityofthings.comnih.gov The initial applications of stable isotopes as tracers in biology emerged from fundamental studies of atomic elements. nih.gov The recognition of isotopes of key biological elements like hydrogen, carbon, oxygen, and nitrogen opened the door to a new era of biochemical investigation. nih.gov
Early experiments using deuterium (B1214612) (a stable isotope of hydrogen) provided a revolutionary understanding of the dynamic state of the body's constituents, revealing that living organisms are in a constant state of flux. nih.gov This was a paradigm shift from the previously held view of a more static biological system. Together with the use of ¹⁵N, ¹³C, and ¹⁸O, these early tracer studies laid the groundwork for modern biochemistry. nih.gov Although the advent of radioactive isotopes led to a temporary decline in the use of stable isotopes, their non-radioactive nature and the inability to use radioisotopes for key elements like nitrogen and oxygen ensured their continued and expanding role in metabolic research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(15N)azanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583952 | |
| Record name | (~13~C_2_,~15~N)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211057-02-2 | |
| Record name | (~13~C_2_,~15~N)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Approaches for the Production and Purification of Glycine 13c2,15n
Strategies for Isotopic Enrichment of Glycine (B1666218) Precursors
The synthesis of Glycine-13C2,15N necessitates the use of precursors that are already enriched with the stable isotopes ¹³C and ¹⁵N. These precursors are the fundamental building blocks for both chemical and biosynthetic production methods.
One of the primary strategies involves the use of ¹³C-labeled glucose and ¹⁵N-labeled ammonia (B1221849) sources. For instance, in biological systems, organisms can be grown in media where [¹³C₆]-glucose is the sole carbon source and ¹⁵NH₄Cl is the sole nitrogen source. acs.org This approach allows the organism's metabolic machinery to incorporate the heavy isotopes into the amino acids it synthesizes. To enhance the incorporation efficiency, especially in more complex organisms like eukaryotes, a homemade heavy-isotope-labeled yeast extract can be generated beforehand. acs.org
For chemical synthesis, the required precursors are isotopically enriched small molecules. A common approach is to start with commercially available materials that have been specifically synthesized with ¹³C and ¹⁵N isotopes. For example, 2-bromoacetic acid is available in various ¹³C isotopomeric forms and can be a key precursor for glycine synthesis. universiteitleiden.nl Similarly, ¹⁵N-labeled ammonia is a critical starting material for introducing the heavy nitrogen isotope. universiteitleiden.nlscielo.br The cost of these enriched precursors can be a significant factor, making efficient synthesis and recovery of any unreacted labeled material economically important. scielo.br
A modular, convergent synthetic strategy is often favored. This involves preparing the glycine backbone and any necessary side-chains separately from isotopically labeled precursors and then coupling them at a later stage. universiteitleiden.nl This method minimizes the number of synthetic steps that require the handling of expensive isotopically labeled materials. universiteitleiden.nl
Table 1: Examples of Isotopically Enriched Precursors
| Precursor | Isotopic Label | Typical Use |
|---|---|---|
| [¹³C₆]-Glucose | ¹³C | Biosynthesis in cell cultures |
| ¹⁵NH₄Cl | ¹⁵N | Biosynthesis in cell cultures |
| 2-Bromoacetic acid-¹³C₂ | ¹³C | Chemical synthesis |
Biosynthetic Pathways for In Vivo Labeling in Expression Systems
In vivo labeling is a powerful technique for producing isotopically labeled proteins and their constituent amino acids, including glycine. This method leverages the natural metabolic pathways of expression systems, such as bacteria (Escherichia coli), yeast, or even plant cells, to incorporate stable isotopes from the growth medium into the biomolecules. acs.orgnih.gov
When E. coli is used for protein expression, it is typically grown in a minimal medium. acs.org For the production of Glycine-13C2,15N-labeled proteins, this medium would contain a ¹³C-enriched carbon source, like [U-¹³C]-glucose, and a ¹⁵N-enriched nitrogen source, such as ¹⁵NH₄Cl. acs.orgtandfonline.com Under these conditions, the bacteria synthesize all their amino acids, including glycine, using these labeled precursors, resulting in proteins that are uniformly labeled with ¹³C and ¹⁵N. acs.org The efficiency of incorporation is crucial, as lower levels of labeling can significantly impact the quality of subsequent analyses like heteronuclear NMR. acs.org
In plants, such as soybeans, in vivo labeling can be achieved by exposing the plant to ¹³CO₂ and providing a ¹⁵N source like ¹⁵NH₄¹⁵NO₃. nih.gov The plant's photosynthetic and photorespiratory pathways then produce ¹³C-labeled glycine, which can be incorporated into proteins. nih.gov
Cell-free protein synthesis (CFPS) offers an alternative to in vivo methods. ckisotopes.com CFPS systems use cell extracts that contain the necessary machinery for transcription and translation. ckisotopes.com A key advantage is the ability to directly supply a mix of ¹³C and ¹⁵N-labeled amino acids, including Glycine-13C2,15N, to the reaction. ckisotopes.com This approach can suppress isotope scrambling, which can occur in live cells due to metabolic conversions between amino acids. ckisotopes.com
Table 2: Comparison of In Vivo and Cell-Free Labeling Systems
| Feature | In Vivo Labeling (E. coli) | Cell-Free Protein Synthesis |
|---|---|---|
| Label Source | Simple precursors ([¹³C]-glucose, ¹⁵NH₄Cl) | Pre-labeled amino acids |
| Isotope Scrambling | Can occur due to metabolic pathways | Suppressed |
| Control over Labeling | Less direct, relies on cellular metabolism | Direct control over amino acid input |
| Protein Yield | Generally high | Can be lower, but improving |
Chemical Synthesis Routes for Glycine-13C2,15N
Chemical synthesis provides a direct and highly controlled route to produce Glycine-13C2,15N. These methods typically involve the reaction of small, isotopically enriched precursor molecules.
A frequently employed method is the amination of an alpha-haloacid. scielo.br In this process, a ¹³C₂-labeled chloroacetic or bromoacetic acid is reacted with ¹⁵N-labeled ammonia (¹⁵NH₃) to produce Glycine-13C2,15N. universiteitleiden.nlscielo.br This reaction is often carried out in an aqueous solution. Given the high cost of ¹⁵NH₃, it is crucial to have an efficient system to recover any excess labeled ammonia to reduce production costs. scielo.br
Another strategy involves a modular approach where a protected glycine derivative is synthesized. universiteitleiden.nl For example, 2-bromoacetic acid, available in its ¹³C₂ isotopologue form, can be esterified with tert-butanol. The bromine atom is then substituted with a ¹⁵N-labeled amino group from a source like liquid ¹⁵N-ammonia. The resulting tert-butyl glycine can then be further protected, for instance with a benzophenoneimine group, to yield a stable, labeled glycine synthon. universiteitleiden.nl This synthon can be used in more complex syntheses, such as peptide synthesis. universiteitleiden.nl
The synthesis of protected forms of labeled glycine, such as Fmoc-Glycine-13C2,15N, is also commercially important. isotope.com These protected amino acids are used directly in solid-phase peptide synthesis to introduce a labeled glycine residue at a specific position in a peptide chain. isotope.com
The choice of synthetic route often depends on the desired final product (e.g., free amino acid vs. protected derivative), the required purity, and economic considerations related to the cost of labeled starting materials. universiteitleiden.nlscielo.br
Chromatographic and Spectroscopic Purity Assessment of Isotopically Labeled Glycine
Ensuring the chemical and isotopic purity of Glycine-13C2,15N is critical for its use in sensitive analytical applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the chemical purity of the synthesized glycine. scielo.brsigmaaldrich.com By comparing the retention time of the synthesized product with that of a known standard, the presence of impurities can be detected and quantified. scielo.br Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity. scielo.br Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used to separate and identify the amino acid and any volatile impurities, often after derivatization to make the amino acid more volatile. nih.gov
Spectroscopic Methods:
Mass Spectrometry (MS): MS is essential for confirming the mass of the labeled compound and determining the level of isotopic enrichment. scielo.brnih.gov Techniques like Isotope Ratio Mass Spectrometry (IRMS) can precisely measure the abundance of ¹⁵N. scielo.brannualreviews.org For ¹³C enrichment, MS analysis of the molecular ion peak and its isotopologue distribution provides a direct measure of the labeling efficiency. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the molecular structure and the specific positions of the isotopic labels. ¹³C NMR and ¹⁵N NMR spectra provide direct evidence of the incorporation of the heavy isotopes. nih.govnih.govresearchgate.net Two-dimensional correlation spectra, such as a ¹³C/¹⁴N or ¹³C/¹⁵N HSQC, can show the connectivity between the labeled carbon and nitrogen atoms, confirming that the labels are in the same molecule. nih.govresearchgate.net NMR can also be used to measure the fraction of molecules in which a ¹³C is coupled to a ¹⁵N. nih.gov
The combination of these methods provides a comprehensive analysis of the final product, ensuring it meets the high purity standards required for its intended applications. scielo.br For instance, analyses can confirm a chemical purity of ≥95% by HPLC and isotopic enrichment levels of 99%. isotope.comsigmaaldrich.com
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Chemical Purity | Detection and quantification of chemical impurities. scielo.brsigmaaldrich.com |
| GC-MS | Chemical and Isotopic Purity | Separation and identification of components; isotopic enrichment analysis. nih.gov |
| IR-MS | Isotopic Purity | Precise measurement of ¹⁵N isotopic abundance. scielo.br |
| NMR Spectroscopy | Structural Confirmation & Isotopic Purity | Confirmation of molecular structure, location of labels, and enrichment levels. nih.govresearchgate.net |
Nuclear Magnetic Resonance Nmr Spectroscopy Applications of Glycine 13c2,15n in Biomolecular Studies
Probing Protein Structure and Conformational Dynamics via Glycine-¹³C₂,¹⁵N Incorporation
The incorporation of Glycine-¹³C₂,¹⁵N into proteins is a strategic approach to simplify complex NMR spectra and to gain specific insights into the local environment of glycine (B1666218) residues. researchgate.net This targeted labeling is particularly useful for studying larger proteins where extensive resonance overlap can hinder analysis. nmr-bio.com
Backbone and Sidechain Resonance Assignment Strategies
The first step in any detailed NMR study of a protein is the assignment of resonances to specific nuclei within the protein structure. acs.org The use of uniformly ¹³C and ¹⁵N labeled proteins, in conjunction with triple-resonance experiments, has become a standard method for the sequential assignment of backbone and sidechain resonances in proteins up to approximately 25 kDa. For larger proteins, spectral overlap and rapid signal decay present significant challenges.
The specific incorporation of Glycine-¹³C₂,¹⁵N can aid in this process. By selectively labeling only the glycine residues, the resulting NMR spectra are significantly simplified, allowing for the unambiguous assignment of glycine backbone and α-carbon resonances. researchgate.net This is particularly valuable as glycine residues often reside in flexible loop regions or tight turns, which can be difficult to assign in uniformly labeled samples.
Strategies for resonance assignment often involve a suite of multidimensional NMR experiments. For instance, a combination of HNCA and HN(CO)CA experiments can be used to link the amide proton and nitrogen of one residue to the α-carbon of the preceding residue, forming the basis of sequential backbone assignment. pitt.edu The dual labeling in Glycine-¹³C₂,¹⁵N ensures strong signals and clear correlations in these types of experiments for the labeled residues.
Table 1: Key NMR Experiments for Resonance Assignment
| Experiment | Information Provided | Key Feature |
|---|---|---|
| HNCA | Correlates the amide ¹H and ¹⁵N of a residue with its own ¹³Cα and that of the preceding residue (i-1). pitt.edu | Provides sequential connectivity. |
| HN(CO)CA | Correlates the amide ¹H and ¹⁵N of a residue with the ¹³Cα of only the preceding residue (i-1). pitt.edu | Confirms sequential assignment. |
| HNCACB | Correlates amide ¹H and ¹⁵N with both ¹³Cα and ¹³Cβ of the same and preceding residue. pitt.edu | Aids in amino acid type identification. |
| HNCO | Correlates the amide ¹H and ¹⁵N with the carbonyl carbon (¹³C') of the preceding residue. pitt.edu | Essential for backbone tracing. |
Investigations of Protein Folding and Unfolding Pathways
The use of Glycine-¹³C₂,¹⁵N can be particularly insightful in these studies. Glycine residues, due to their conformational flexibility, are often critical in the folding process, participating in the formation of turns and hinges that guide the polypeptide chain to its native state. By monitoring the chemical shifts and relaxation properties of the labeled glycine residues, researchers can track local conformational changes as the protein folds. For instance, changes in the ¹³Cα chemical shift are sensitive indicators of secondary structure formation.
Long-lived singlet states, which can be created between the two Hα protons of glycine in a deuterated solvent, are highly sensitive to local motions and can be used to probe partial unfolding events that may not be detectable by conventional relaxation measurements. researchgate.net
Characterization of Allosteric Transitions and Ligand Binding Events
Allosteric regulation and ligand binding are fundamental to protein function. These events often involve subtle conformational changes that can be difficult to detect. NMR spectroscopy, with its ability to report on changes in the chemical environment of individual nuclei, is ideally suited for studying these processes. nih.gov
Incorporating Glycine-¹³C₂,¹⁵N at strategic locations, such as in or near a ligand-binding site or an allosteric regulatory site, can provide a sensitive handle to monitor these events. Upon ligand binding, changes in the chemical shifts of the labeled glycine residues can map the binding interface and report on the induced conformational changes. openmedscience.com Furthermore, studying the dynamics of the labeled glycine can reveal how ligand binding affects the flexibility of the protein, which is often crucial for allosteric communication.
Advanced NMR Techniques Utilizing Dual ¹³C and ¹⁵N Labeling
The presence of both ¹³C and ¹⁵N labels in Glycine-¹³C₂,¹⁵N enables the use of a powerful class of advanced NMR experiments that rely on magnetization transfer between these nuclei.
Triple-Resonance Experiments for Enhanced Spectral Resolution and Assignment
Triple-resonance experiments, which correlate ¹H, ¹³C, and ¹⁵N nuclei, are the cornerstone of modern biomolecular NMR. pitt.edulsu.edu These experiments offer significantly enhanced resolution compared to 2D methods by spreading resonances out into a third or even fourth dimension. The dual labeling of glycine provides a direct pathway for magnetization transfer (e.g., from ¹H to ¹⁵N to ¹³C), which is the basis for many of these experiments. pitt.edu
The development of techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) has further extended the size limit of proteins that can be studied by solution NMR. researchgate.net In combination with deuteration, TROSY-based triple-resonance experiments can provide high-quality spectra for proteins and protein complexes in the kilodalton to megadalton range. researchgate.net While Glycine-¹³C₂,¹⁵N is not typically used in isolation with TROSY (which benefits from uniform deuteration), the principles of triple-resonance that it enables are fundamental to these advanced techniques.
Relaxation-Based Studies for Elucidating Picosecond to Millisecond Dynamics
Proteins are not static molecules; they exhibit a wide range of motions on timescales from picoseconds to seconds, which are often essential for their function. nih.gov NMR relaxation experiments are unique in their ability to probe these dynamics at atomic resolution. nih.gov
For studying slower motions on the microsecond to millisecond timescale, such as those involved in enzyme catalysis or conformational exchange, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are employed. researchgate.netmdpi.com These experiments can detect and characterize sparsely populated, "invisible" excited states. researchgate.net Glycine-¹³C₂,¹⁵N labeling can be used in specialized CPMG experiments designed to measure the ¹Hα and ¹³Cα chemical shifts of these transient states, providing crucial structural information about functional intermediates. researchgate.net
Table 2: NMR Relaxation Techniques and Dynamic Timescales
| Technique | Timescale | Information Gained |
|---|---|---|
| ¹⁵N R₁, R₂, and NOE | ps - ns | Backbone flexibility, overall tumbling. |
| ¹³C Relaxation | ps - ns | Sidechain and backbone dynamics. acs.org |
| CPMG Relaxation Dispersion | µs - ms | Conformational exchange, kinetics and thermodynamics of excited states. mdpi.com |
| Real-time NMR Diffusion | ms - s | Protein association and folding. nih.gov |
Solid-State NMR Applications for Insoluble or Aggregated Proteins
Many proteins, including membrane proteins and amyloid fibrils associated with disease, are insoluble or form large aggregates, making them unsuitable for study by conventional solution-state NMR. openmedscience.comresearchgate.net Solid-state NMR (ssNMR) spectroscopy is a vital tool for characterizing these systems in a non-crystalline state and in environments that mimic their native conditions. openmedscience.com The incorporation of Glycine-13C2,15N into such proteins provides specific, high-sensitivity probes for detailed structural analysis. meihonglab.com
In ssNMR, techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to extremely broad and uninformative spectra. researchgate.net By introducing Glycine-13C2,15N at specific sites, researchers can overcome the challenges of spectral crowding and resonance overlap that are common in large proteins. researchgate.net This specific labeling acts as an anchor point for resonance assignment, the process of attributing specific NMR signals to individual atoms in the protein sequence. meihonglab.com
One of the most powerful applications is the measurement of precise internuclear distances. Techniques like Rotational-Echo Double Resonance (REDOR) are used to reintroduce and measure the dipolar coupling between the 15N and 13C nuclei of the labeled glycine and other nearby nuclei. mdpi.com Since the strength of this coupling is inversely proportional to the cube of the distance between the nuclei, REDOR experiments can provide highly accurate distance restraints (up to ~15-20 Å) that are critical for defining the three-dimensional fold of a protein or protein assembly. mdpi.com For example, a 13C{15N} REDOR experiment can unambiguously identify the carbonyl carbon signal of a labeled residue by detecting its strong one-bond dipolar coupling to the adjacent 15N nucleus, helping to assign signals in crowded spectral regions. mdpi.com
Furthermore, the chemical shift anisotropy (CSA) of the 13C nuclei is sensitive to the local secondary structure (e.g., α-helix vs. β-sheet). meihonglab.com Specialized ssNMR experiments, known as CSA filters, can be applied to samples containing Glycine-13C2,15N to selectively observe signals from residues in a particular conformation, thereby mapping the secondary structure elements throughout the protein. meihonglab.com
| ssNMR Technique | Information Gained with Glycine-13C2,15N Labeling | Primary Application |
| Magic Angle Spinning (MAS) | Narrows resonance lines for high-resolution spectra of solid samples. researchgate.net | Foundational technique for all high-resolution ssNMR. |
| Rotational-Echo Double Resonance (REDOR) | Measures precise internuclear distances between 15N and 13C nuclei. mdpi.com | 3D structure determination, defining protein-ligand interfaces. |
| 2D/3D Correlation Spectroscopy | Simplifies crowded spectra and facilitates sequential resonance assignment. meihonglab.com | Sequence-specific resonance assignment of large proteins. |
| Chemical Shift Anisotropy (CSA) Filter | Identifies local secondary structure (α-helix, β-sheet) based on CSA values. meihonglab.com | Protein secondary structure determination. |
Application of Glycine-13C2,15N in Peptide Synthesis for NMR Structural Analysis
The chemical synthesis of peptides offers complete control over the amino acid sequence, including the site-specific incorporation of isotopically labeled residues. Fmoc-Glycine-13C2,15N is a key building block in solid-phase peptide synthesis (SPPS) that allows for the creation of peptides with a precisely placed NMR-active probe. isotope.comnih.gov These custom-synthesized labeled peptides are indispensable tools for investigating complex biological systems.
For very large proteins or protein complexes, uniform isotopic labeling results in overwhelmingly complex NMR spectra. researchgate.net Segmental isotopic labeling is a powerful strategy that circumvents this problem by enriching only a specific domain or segment of the protein. researchgate.netresearchgate.net This approach allows NMR analysis to focus on a particular region of interest, such as an active site or a domain involved in a protein-protein interaction.
In this method, a peptide fragment containing Glycine-13C2,15N is synthesized chemically. This labeled segment is then joined to other, unlabeled protein fragments (typically produced recombinantly in E. coli) using techniques like expressed protein ligation (EPL) or sortase-mediated ligation. The result is a full-length protein that is isotopically labeled in only one segment. The simplified NMR spectrum allows for detailed structural and dynamic analysis of that specific region, which would be impossible to study in the context of the fully labeled protein. researchgate.net
Understanding how proteins interact with their binding partners is fundamental to biology. Peptides synthesized with Glycine-13C2,15N can serve as mimics of protein epitopes, allowing for detailed investigation of these interactions by NMR. nih.gov An epitope is the specific part of an antigen that is recognized by an antibody; a conformational epitope is one that depends on the 3D structure of the protein.
When a labeled peptide binds to a larger, unlabeled protein partner (like an antibody), changes in the chemical environment of the labeled glycine nuclei can be monitored. The 2D 1H-15N TROSY-HSQC experiment is particularly sensitive to these changes. nih.gov Residues at the binding interface will experience significant chemical shift perturbations (changes in their signal positions), while those not involved in the interaction will show little to no change. This allows for the precise mapping of the binding site on the peptide. nih.gov
A notable example is the study of the membrane-proximal external region (MPER) of the HIV-1 gp41 protein, a key target for neutralizing antibodies. nih.gov By synthesizing an MPER peptide with 15N and 13C labels and monitoring its 2D NMR spectrum upon binding to the 2F5 antibody, researchers could identify the specific amino acids that form the conformational epitope, revealing how the antibody recognizes the virus. nih.gov This provides critical insights for the design of vaccines and therapeutics.
| Type of Information | NMR Experiment / Method | Significance |
| Binding Site Mapping | Chemical Shift Perturbation (e.g., 1H-15N HSQC) nih.gov | Identifies the specific residues (epitope) on the peptide that are in direct contact with the target protein. |
| Conformational Changes | Analysis of 13Cα/13Cβ chemical shifts (e.g., using TALOS+) nih.gov | Reveals changes in the peptide's secondary structure (e.g., helix formation) upon binding. |
| Bound State Geometry | Intermolecular NOEs, REDOR msu.edu | Defines the 3D structure of the peptide-protein complex and the orientation of the peptide in the binding pocket. |
| Binding Kinetics | NMR Titrations, Line Shape Analysis | Determines the affinity (how tightly the peptide binds) and the on/off rates of the interaction. |
Mass Spectrometry Based Metabolomics and Metabolic Flux Analysis Mfa Utilizing Glycine 13c2,15n
Principles of Stable Isotope Tracing with Glycine-13C2,15N
Stable isotope tracing with Glycine-13C2,15N is a fundamental technique for elucidating metabolic pathways and quantifying the flow of metabolites, or flux, through these pathways. This approach involves introducing the labeled glycine (B1666218) into a biological system and tracking the incorporation of its heavy isotopes into downstream metabolites.
Isotopic Enrichment and Mass Isotopomer Distribution Analysis
When cells are cultured in media containing Glycine-13C2,15N, the labeled atoms are incorporated into various metabolic pathways. nih.gov As glycine is a precursor for a multitude of biomolecules, including proteins and glutathione (B108866), the ¹³C and ¹⁵N atoms are distributed throughout the metabolome. isotope.comisotope.comd-nb.info Mass spectrometry (MS) is then employed to detect the resulting mass shifts in these metabolites. ebi.ac.uk
The analysis of mass isotopomer distributions (MIDs) is central to this technique. A mass isotopomer is a molecule that differs in the number of heavy isotopes it contains. For example, a metabolite that incorporates the labeled glycine will exhibit a series of peaks in its mass spectrum, each corresponding to a different number of incorporated ¹³C and ¹⁵N atoms. The relative intensities of these peaks form the MID, which provides a detailed fingerprint of how the tracer has been metabolized. nih.gov High-resolution mass spectrometry, such as Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS), is particularly adept at resolving these individual isotopologue peaks, enhancing the accuracy of the analysis. capes.gov.br
A variety of mass spectrometry techniques, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are utilized to measure the isotopic enrichment in metabolites. ebi.ac.uk Tandem mass spectrometry (MS/MS) can provide even more detailed information by fragmenting the metabolite of interest and analyzing the isotopic composition of its fragments. researchgate.net
Correction for Natural Isotope Abundance in Quantitative Measurements
A critical step in quantitative metabolomics using stable isotope tracers is the correction for the natural abundance of heavy isotopes. nih.govnih.gov Elements such as carbon, nitrogen, and oxygen naturally exist as a mixture of light and heavy isotopes. For instance, approximately 1.1% of all carbon atoms are the ¹³C isotope. This natural abundance contributes to the measured MIDs and must be mathematically removed to accurately determine the true level of isotopic enrichment from the tracer. capes.gov.brnih.gov
Failure to perform this correction can lead to significant errors in the estimation of isotopomer distributions and, consequently, in the calculated metabolic fluxes. nih.govresearchgate.net Several computational tools and algorithms have been developed to perform this correction. nih.govbioconductor.org These methods typically use the known natural isotopic abundances of all elements in a given metabolite to calculate the expected MID of an unlabeled molecule. This theoretical distribution is then used to deconvolve the measured MIDs and isolate the signal originating from the labeled tracer. nih.gov For dual-isotope tracing experiments, such as those using Glycine-13C2,15N, specialized tools are required to accurately correct for both ¹³C and ¹⁵N enrichment, especially when using high-resolution mass spectrometry. nih.govbioconductor.org
In Vivo and In Vitro Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers like Glycine-13C2,15N is integral to MFA, providing the experimental data needed to constrain computational models of metabolism.
Steady-State 13C-MFA with Glycine-13C2,15N
Steady-state ¹³C-MFA is performed under conditions where the metabolic and isotopic states of the system are constant over time. In this approach, cells are cultured with a ¹³C-labeled substrate, such as Glycine-13C2,15N, until the isotopic labeling of intracellular metabolites reaches a steady state. At this point, the MIDs of key metabolites are measured by mass spectrometry.
The measured MIDs serve as inputs for a computational model of the cell's metabolic network. This model consists of a series of biochemical reactions and the corresponding atom transitions. By comparing the experimentally measured MIDs to the MIDs predicted by the model for a given set of metabolic fluxes, the intracellular fluxes can be estimated. This is typically achieved through an optimization algorithm that minimizes the difference between the measured and predicted MIDs.
Isotopically Non-Stationary 13C-MFA for Transient Metabolic States
While steady-state MFA is a valuable tool, many biological processes are dynamic and involve transient metabolic states. Isotopically non-stationary ¹³C-MFA (INST-MFA) is designed to analyze these dynamic systems. In an INST-MFA experiment, the isotopic labeling of metabolites is measured over time after the introduction of the labeled tracer. researchgate.net
This time-course data on isotopic enrichment provides richer information than steady-state data alone, allowing for the determination of fluxes in pathways that may be difficult to resolve with steady-state MFA. researchgate.net The analysis of INST-MFA data requires more complex computational models that account for the time-dependent changes in isotopic labeling.
Computational Modeling and Flux Map Reconstruction
The final step in both steady-state and non-stationary MFA is the reconstruction of a metabolic flux map. This involves using the measured isotopic data to solve a system of equations that describe the flow of atoms through the metabolic network. nih.gov Various software packages and computational platforms are available for this purpose.
These tools take the measured MIDs, the stoichiometry of the metabolic network, and the atom transitions for each reaction as input. They then employ numerical optimization techniques to find the set of fluxes that best fits the experimental data. The output is a quantitative map of metabolic activity, revealing how the cell utilizes different pathways to support its physiological functions. The use of dual-labeled tracers like Glycine-13C2,15N can provide more constraints on the model, leading to more accurate and resolved flux maps.
Elucidating Glycine Metabolism and Interconversions
Glycine is a non-essential amino acid that plays a central role in numerous metabolic processes. nih.gov The use of Glycine-13C2,15N as a tracer has been instrumental in quantifying the dynamics of glycine metabolism and its interconversion with other key metabolites.
Glycine Turnover Rates and De Novo Synthesis Pathways
Glycine turnover, which encompasses both its synthesis and degradation, can be effectively quantified using Glycine-13C2,15N. Studies have utilized infusions of this tracer to determine whole-body glycine flux. nih.gov The de novo synthesis of glycine, primarily from serine via the enzyme serine hydroxymethyltransferase (SHMT), is a critical pathway for maintaining glycine homeostasis. frontiersin.orgnih.gov By tracing the isotopic enrichment from labeled serine to glycine, researchers can calculate the rate of de novo glycine synthesis.
Conversely, the contribution of glycine to serine synthesis can also be determined. researchgate.net Research in individuals with morbid obesity has shown that a reduced de novo glycine synthesis rate is associated with lower plasma glycine concentrations, a condition that can be reversed with bariatric surgery. frontiersin.org
Table 1: Glycine and Serine Kinetics in Morbid Obesity vs. Healthy Controls
| Parameter | Morbid Obesity (n=21) | Healthy Controls (n=21) | p-value |
| Plasma Glycine (µmol/L) | 163 (153-171) | 201 (172-227) | < 0.001 |
| De Novo Glycine Synthesis Rate (µmol·kg LBM⁻¹·h⁻¹) | 86.2 (64.5-111) | 124 (103-159) | < 0.001 |
Data presented as median (interquartile range). Adapted from a study on glycine metabolism in obesity. frontiersin.org
One-Carbon Metabolism and Serine-Glycine Interconversion
The interconversion of serine and glycine is a cornerstone of one-carbon metabolism, a set of reactions essential for the synthesis of nucleotides, lipids, and other macromolecules. oncotarget.comnih.gov The enzyme SHMT facilitates the reversible conversion of serine to glycine, a reaction that also generates a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH2-THF). nih.gov
Studies using [1,2-13C2]glycine have quantified the flux of glycine to serine. nih.gov The appearance of [13C2]serine indicates the direct conversion of glycine to serine, while the formation of [13C1]serine reveals the contribution of glycine-derived one-carbon units to serine synthesis. nih.gov This intricate metabolic interplay highlights the central role of the serine-glycine pathway in supplying the building blocks for cellular proliferation. nih.gov In some cancer cells, there is a significant upregulation of glycine consumption to fuel one-carbon metabolism. frontiersin.org
Glycine's Role in Purine (B94841) and Creatine (B1669601) Biosynthesis
Glycine is a direct precursor for the synthesis of purines, the building blocks of DNA and RNA. nih.gov The entire glycine molecule, including its carboxyl carbon, alpha-carbon, and amino group, is incorporated into the purine ring structure. bevital.no Tracing studies with Glycine-13C2,15N have been used to measure the rate of de novo purine synthesis by monitoring the incorporation of the labeled atoms into purine nucleotides like adenosine (B11128) and guanosine. jci.org This approach has been valuable in understanding how cancer cells fuel nucleotide biosynthesis. nih.gov
Furthermore, glycine is a key component in the synthesis of creatine, an essential molecule for energy storage in muscle and brain tissue. researchgate.net Creatine is synthesized from arginine and glycine in a two-step process. researchgate.net While direct flux studies using Glycine-13C2,15N for creatine synthesis are less common, the foundational role of glycine in this pathway is well-established.
Applications in Proteomics and Protein Turnover Studies
The isotopic labels in Glycine-13C2,15N make it a valuable tool for studying protein dynamics, from whole-body turnover to specific protein synthesis in cell culture. isotope.com
Measurement of Whole-Body and Tissue-Specific Protein Synthesis Rates
Historically, [15N]glycine has been a widely used tracer to measure whole-body protein turnover. nih.govcambridge.org By administering a constant infusion of the labeled glycine and measuring the enrichment of the label in urinary urea (B33335) or ammonia (B1221849), researchers can calculate the rates of whole-body protein synthesis and breakdown. nih.govannualreviews.orgnih.gov This method has been applied to study protein metabolism in various conditions, including recovery from burns. nih.gov
For tissue-specific protein synthesis, the fractional synthesis rate (FSR) can be determined by measuring the incorporation of the labeled amino acid into proteins of a specific tissue, often obtained through biopsies. nih.gov This requires measuring the enrichment of the tracer in both the tissue protein (product) and the precursor pool of free amino acids. nih.gov
Table 2: Whole-Body Protein Turnover in Burn Patients
| Parameter | Total Burn ≥ 60% | Total Burn < 25% |
| Protein Synthesis (g protein/kg/day) | 7.1 ± 2.1 | Significantly Lower |
| Protein Breakdown (g protein/kg/day) | 6.3 ± 1.8 | Significantly Lower |
Data presented as mean ± SD. Adapted from a study on children recovering from burns. nih.gov
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Variants
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique. ckgas.com In a typical SILAC experiment, one population of cells is grown in media containing a "light" (unlabeled) amino acid, while another is grown in media with a "heavy" (isotope-labeled) version of the same amino acid. Glycine-13C2,15N can be used as the heavy amino acid in SILAC experiments. medchemexpress.comckgas.com
After combining the cell lysates, the relative abundance of proteins can be determined by the ratio of the light and heavy peptide signals in the mass spectrometer. This allows for the precise quantification of changes in protein expression between different experimental conditions. While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, the use of labeled glycine provides an alternative for specific research questions.
Quantification of Protein Degradation and Remodeling
The dynamic state of proteins within a biological system, characterized by the continuous processes of synthesis and degradation, is fundamental to cellular health, adaptation, and function. This constant turnover, or remodeling, allows cells to respond to stimuli, remove damaged proteins, and regulate metabolic pathways. The use of stable isotope-labeled amino acids, particularly the dual-labeled compound Glycine-13C2,15N, in conjunction with mass spectrometry-based metabolic flux analysis (MFA), has emerged as a powerful technique for precisely quantifying the rates of protein degradation.
Glycine, being a non-essential amino acid, is integral to numerous metabolic processes, including being a primary component of proteins. isotope.comisotope.com By introducing Glycine-13C2,15N into a biological system, researchers can trace the fate of both its carbon backbone (¹³C₂) and its amino group (¹⁵N). When this labeled glycine is incorporated into newly synthesized proteins, it tags a specific population of the proteome. Conversely, the degradation of the entire body's protein pool releases unlabeled (and eventually labeled) amino acids back into the free amino acid pool. The rate at which the infused labeled glycine is diluted by unlabeled glycine from protein breakdown is a direct measure of the whole-body protein degradation rate.
Mass spectrometry is the analytical cornerstone of this approach, enabling the sensitive detection and quantification of the different isotopic forms (isotopologues) of glycine and its metabolic products. ckisotopes.comnih.gov This allows for the calculation of isotopic enrichment in the plasma free amino acid pool, which is essential for kinetic modeling.
Detailed Research Findings
Studies utilizing glycine labeled with stable isotopes have provided significant quantitative insights into protein metabolism. The "end-product method," which measures the appearance of the ¹⁵N label in excretory products like urea and ammonia, has historically been a common approach using [¹⁵N]glycine to determine whole-body protein turnover. cambridge.org The use of a dual-labeled tracer like Glycine-13C2,15N enhances this analysis by allowing for simultaneous tracking of carbon and nitrogen flux. ethz.ch
A key study investigating human glycine metabolism employed a primed, constant infusion of [1,2-¹³C₂]glycine to quantify its kinetics. nih.gov The rate at which the labeled glycine appears in the plasma and is cleared is used to calculate the total glycine flux. This flux represents the sum of glycine entering the free amino acid pool from various sources, with protein degradation being a major contributor. The study determined that the total glycine flux was 463 ± 55 µmol/(kg·h). nih.gov A significant portion of this flux, 39 ± 6%, was attributed to catabolism via the glycine cleavage system (GCS), highlighting a major route for glycine degradation separate from its role in protein turnover. nih.gov
| Parameter | Mean Flux Rate (μmol/(kg·h)) | Standard Error of Mean (SEM) | Percentage of Total Glycine Flux (%) |
| Total Glycine Flux | 463 | 55 | 100% |
| Serine Synthesis from Glycine | 193 | 28 | 41% |
| Glycine Decarboxylation (via GCS) | 190 | 41 | 39% |
| Data derived from a study on whole-body glycine flux in healthy adults. nih.gov |
| Condition | Whole-Body Glycine Flux (μmol/(kg·h)) | Whole-Body Leucine (B10760876) Flux (μmol/(kg·h)) |
| Normal Vitamin B-6 Status | 445 | 106 |
| Marginal Vitamin B-6 Deficiency | 450 | 106 |
| This table shows that while glycine metabolism may be affected by nutritional status, overall protein turnover, as indicated by leucine flux, can remain stable. bevital.no |
These findings underscore the principle that protein degradation is not an isolated process. The glycine released from protein breakdown enters a dynamic pool that is also supplied by de novo synthesis and diet, and is consumed by pathways for protein synthesis, serine and glutathione formation, and catabolism. nih.gov By using Glycine-13C2,15N, metabolic flux analysis can untangle these complex, intersecting pathways, providing a quantitative and detailed picture of protein degradation and remodeling in vivo. The dual-label approach offers a more robust analysis, as the carbon and nitrogen atoms can be tracked through different metabolic fates, providing a built-in cross-validation for the flux calculations. ethz.ch
Translational and Biomedical Research Applications of Glycine 13c2,15n Tracer Studies
Investigating Pathological Metabolic Shifts in Disease Models
Glycine-13C2,15N is instrumental in elucidating metabolic reprogramming, a hallmark of many diseases, including cancer and metabolic disorders. nih.govresearchgate.net By tracing the labeled glycine (B1666218), scientists can map how its carbon and nitrogen atoms are incorporated into downstream metabolites, revealing shifts in metabolic fluxes associated with pathological conditions. nih.gov
In cancer research, studies have utilized Glycine-13C2,15N to track de novo purine (B94841) synthesis, a process crucial for the rapid proliferation of cancer cells. nih.gov For instance, in models of non-small cell lung cancer (NSCLC), researchers have observed that cancerous tissues exhibit distinct patterns of glycine utilization for nucleotide biosynthesis compared to non-cancerous tissues. nih.govresearchgate.net Specifically, while some cancer cell lines readily incorporate exogenous glycine into purines, human lung cancer tissues may preferentially use glucose-derived serine and glycine for this process. nih.govresearchgate.net
Furthermore, in the context of proliferative diseases like arterial stenosis, isotopic tracing with ¹³C₂-glycine has demonstrated a significant increase in de novo purine synthesis in proliferating vascular smooth muscle cells. nih.govahajournals.org This highlights the role of altered glycine metabolism in supporting abnormal cell growth.
Studies on metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD) have also benefited from glycine tracer studies. These investigations have revealed alterations in glycine metabolism, including decreased plasma glycine levels in affected individuals, which may be linked to the pathophysiology of these conditions. mdpi.comdntb.gov.ua For example, a study using ¹³C-glycine infusion in obese rats with nonalcoholic steatohepatitis (NASH) showed a decrease in the flux through serine hydroxymethyltransferase (SHMT) in the liver, indicating altered hepatic glycine metabolism. mdpi.com
Assessment of Therapeutic Interventions on Metabolic Pathways
Glycine-13C2,15N tracer studies are a valuable tool for evaluating the efficacy of therapeutic interventions aimed at correcting metabolic dysregulation. nih.gov By monitoring the metabolic fate of the tracer before and after treatment, researchers can determine whether a therapy successfully modulates a targeted pathway.
For example, in cancer therapy, if a drug is designed to inhibit an enzyme involved in purine synthesis, Glycine-13C2,15N can be used to quantify the extent of pathway inhibition. A reduction in the incorporation of labeled carbon and nitrogen into purine nucleotides following treatment would indicate that the drug is hitting its target and exerting the desired metabolic effect. nih.gov This approach allows for a direct assessment of the biochemical response to a therapeutic agent, providing crucial information for drug development and personalized medicine. researchgate.netopenmedscience.com
In a study investigating the role of succinate (B1194679) dehydrogenase (SDH) in purine synthesis, treatment with an SDH inhibitor, 3-NPA, led to a decreased abundance of labeled AMP (M+3) and GMP (M+3) derived from [¹⁵N-¹³C₂]-glycine in both cell lines and in vivo xenograft models. nih.gov This demonstrated the drug's effectiveness in disrupting the metabolic pathway. Similarly, when studying the effect of MYC suppression in lung cancer cells, researchers found that it attenuated the incorporation of ¹³C from [¹³C₂]glycine into purines in PC9 cells but not in A549 cells, highlighting cell-type-specific therapeutic responses. researchgate.net
The following table illustrates how Glycine-13C2,15N can be used to assess the impact of a hypothetical therapeutic agent on purine synthesis in a cancer cell line.
Table 1: Hypothetical Impact of a Therapeutic Agent on Purine Synthesis as Measured by Glycine-13C2,15N Incorporation
| Condition | Labeled Metabolite | Relative Abundance (Mean ± SD) | Interpretation |
|---|---|---|---|
| Untreated Control | AMP (M+3) | 100 ± 10 | Baseline de novo purine synthesis |
| Therapeutic Agent X | AMP (M+3) | 45 ± 8 | Inhibition of purine synthesis pathway |
| Untreated Control | GMP (M+3) | 100 ± 12 | Baseline de novo purine synthesis |
| Therapeutic Agent X | GMP (M+3) | 50 ± 9 | Inhibition of purine synthesis pathway |
Tracing DNA Synthesis and Cell Proliferation Rates
The building blocks of DNA, purine nucleotides, contain atoms derived from glycine. mdpi.com Therefore, by tracing the incorporation of the heavy isotopes from Glycine-13C2,15N into the purine rings of DNA, researchers can directly measure the rate of new DNA synthesis and, by extension, cell proliferation. mdpi.com
This technique is particularly valuable in cancer research, where understanding the rate of tumor growth is critical. Studies have shown that rapidly proliferating tumor cells require extracellular glycine to support DNA replication. mdpi.com For example, experiments using radiolabeled glycine have demonstrated its direct incorporation into purines. mdpi.com By using Glycine-13C2,15N, scientists can quantify the flux of glycine into DNA, providing a dynamic measure of cell proliferation.
In a study on proliferative arterial disease, isotopic tracing with ¹³C₂-glycine revealed a significant increase in de novo purine synthesis in proliferative vascular smooth muscle cells. nih.govahajournals.org Furthermore, the incorporation of radiolabeled glycine into DNA/RNA was dramatically increased in these cells, indicating a high rate of nucleic acid synthesis associated with proliferation. nih.govahajournals.org
The following table provides a hypothetical example of how Glycine-13C2,15N tracing could be used to compare DNA synthesis rates in different cell populations.
Table 2: Hypothetical Comparison of DNA Synthesis Rates Using Glycine-13C2,15N
| Cell Type | Labeled Purine in DNA (e.g., Adenine-M+3) | Relative Incorporation Rate (Mean ± SD) | Interpretation |
|---|---|---|---|
| Slowly Proliferating Normal Cells | Adenine-M+3 | 1.0 ± 0.2 | Low rate of DNA synthesis |
| Rapidly Proliferating Cancer Cells | Adenine-M+3 | 8.5 ± 1.1 | High rate of DNA synthesis |
Studies on Amino Acid Transport and Bioavailability
Glycine-13C2,15N is also employed to study the transport of amino acids across cell membranes and their bioavailability within tissues. mdpi.comresearchgate.net By administering the labeled glycine and measuring its uptake into cells or tissues over time, researchers can gain insights into the activity of specific amino acid transporters.
For instance, studies have investigated the role of the glycine transporter GLYT1 in cancer cell proliferation. mdpi.com By knocking down GLYT1, researchers observed a reduction in glycine uptake, which in turn influenced glutathione (B108866) synthesis and DNA replication, ultimately affecting cell proliferation. mdpi.com This indicates that extracellular glycine transported via GLYT1 is crucial for supporting the high proliferation rates of certain tumor cells. mdpi.com
Furthermore, mass spectrometry imaging coupled with the infusion of glycine isotopologues, including Glycine-13C2,15N, has been used to map the uptake and distribution of glycine in tumors. nih.gov This technique can reveal heterogeneity in perfusion and metabolic activity within the tumor microenvironment. nih.gov
The following table illustrates hypothetical data from a study on the effect of a GLYT1 inhibitor on glycine uptake.
Table 3: Hypothetical Effect of a GLYT1 Inhibitor on Intracellular Glycine-13C2,15N Levels
| Treatment | Intracellular Glycine-13C2,15N Concentration (µM, Mean ± SD) | Interpretation |
|---|---|---|
| Vehicle Control | 50 ± 5 | Normal glycine uptake |
| GLYT1 Inhibitor | 15 ± 3 | Reduced glycine transport |
Challenges, Limitations, and Future Directions in Glycine 13c2,15n Research
Methodological Advancements in Isotope Tracing and Detection
While current mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy techniques are powerful, there is a continuous need for improved sensitivity and resolution. nih.govnih.gov Ultra-high-resolution mass spectrometry allows for the discrimination between single 13C, 15N, or 2H isotopes, which is critical for multiplexed tracing experiments. uky.edu However, challenges remain in detecting low-abundance metabolites and their isotopologues, especially in complex biological matrices. nih.gov Future advancements should focus on enhancing the sensitivity of detection for trace-level metabolites and developing novel derivatization techniques to improve the stability and ionization efficiency of glycine (B1666218) and its downstream products. nih.gov
Furthermore, standardizing experimental workflows and data reporting is essential for improving the reproducibility and comparability of studies. vanderbilt.edu The development and adoption of universally accepted protocols for sample preparation, data acquisition, and analysis will be a significant step forward.
Integration with Multi-Omics Data for Systems-Level Understanding
To gain a holistic view of cellular metabolism, it is imperative to integrate data from Glycine-13C2,15N tracing with other omics datasets, such as genomics, transcriptomics, and proteomics. ub.edubiorxiv.org This multi-omics approach provides a more complete picture of how genetic and environmental factors influence metabolic fluxes. ub.edu For instance, combining stable isotope-resolved metabolomics (SIRM) with transcriptomics can reveal how changes in gene expression correlate with alterations in metabolic pathways. ub.edu
A significant challenge in this area is the effective integration and interpretation of these large and complex datasets. The development of sophisticated bioinformatics platforms and statistical models is crucial for identifying meaningful correlations and causal relationships between different omics layers. ub.edubiorxiv.org Future research will likely focus on creating more seamless and user-friendly tools for multi-omics data integration, enabling a more comprehensive understanding of the metabolic phenotype. ub.edu
Development of Novel Computational Tools for Data Interpretation
The analysis of data from stable isotope labeling experiments is a complex task that requires specialized software. ckisotopes.comuni-regensburg.de Existing tools can correct for natural isotope abundance and tracer impurities, which is essential for accurate flux analysis. uni-regensburg.de However, there is a growing need for more advanced computational tools that can handle the increasing complexity of experimental designs and the sheer volume of data generated by modern analytical platforms. vanderbilt.educkisotopes.com
Future computational tools should aim to:
Improve the accuracy of flux calculations: This includes developing more sophisticated algorithms that can account for metabolic channeling, compartmentalization, and dynamic changes in metabolic states. vanderbilt.edu
Facilitate the analysis of non-steady-state labeling data: Many biological processes are dynamic, and tools that can model time-dependent changes in isotope labeling are needed. nih.gov
Enable non-targeted analysis: The ability to identify and quantify all labeled metabolites in a sample, not just a predefined set, will open up new avenues for discovery. vanderbilt.edu
Below is a table summarizing some of the currently available software tools for analyzing stable isotope labeling data:
| Software | Key Features | Reference |
| Census | Calculates enrichment ratios, predicts isotope distribution, corrects for sample mixture errors, and filters outliers. ckisotopes.com | ckisotopes.com |
| IsoCorrectoR | Corrects MS and MS/MS data for natural stable isotope abundance and tracer impurity; applicable to any tracer isotope and high-resolution data. uni-regensburg.de | uni-regensburg.de |
| NTFD | A stand-alone application for the non-targeted detection of stable isotope-labeled compounds in GC/MS data. vanderbilt.edu | vanderbilt.edu |
| Integrated Proteomics Pipeline (IP2) | A comprehensive proteomics data-analysis platform that supports Census and provides extended data analysis features with graphical tools. ckisotopes.com | ckisotopes.com |
Expansion into Diverse Biological Systems and Organisms
Much of the research utilizing Glycine-13C2,15N has been conducted in well-characterized model organisms and cell lines. vanderbilt.edunih.gov While this has provided fundamental insights, there is a significant opportunity to expand these studies into a more diverse range of biological systems. This includes investigating the metabolism of non-model organisms, microbial communities, and complex environmental systems like soil. frontiersin.orgosti.gov
For example, tracing the fate of Glycine-13C2,15N in soil can provide valuable information about nitrogen cycling and the metabolic activities of soil microorganisms. researchgate.net Similarly, applying these techniques to study the metabolism of pathogens could reveal novel drug targets.
A key limitation for expanding into more diverse systems is the lack of well-annotated metabolic models for many organisms. vanderbilt.edu Significant effort will be required to develop these models to accurately interpret the data from isotope tracing experiments. Furthermore, adapting experimental protocols for use in different organisms and environments presents its own set of challenges.
The following table highlights some of the diverse biological systems where Glycine-13C2,15N and other stable isotopes have been applied:
| Biological System | Research Focus | Key Findings | Reference(s) |
| Soil Microbiome | Investigating the degradation of glyphosate (B1671968) and the formation of non-extractable residues. | The sarcosine/glycine pathway appears to be a dominant route for glyphosate degradation, leading to the formation of harmless biogenic non-extractable residues. researchgate.net | researchgate.net |
| Cancer Cells | Understanding metabolic reprogramming in cancer, such as the Warburg effect and the role of glutamine in anaplerosis. | Glycine-derived one-carbon metabolism is crucial for cell cycle control and purine (B94841) synthesis in cancer cells. nih.gov | nih.govnih.gov |
| Plants | Studying nitrogen assimilation and amino acid biosynthesis. | Provides insights into how plants utilize different nitrogen sources and synthesize essential amino acids. | |
| Aspergillus oryzae | Elucidating the biosynthetic pathway of aspirochlorine. | Demonstrated that only the carbon-13 from Glycine-13C2,15N was incorporated, indicating that glycine was only used for N-methylation. frontiersin.org | frontiersin.org |
Q & A
Q. How does the dual isotopic labeling (¹³C₂,¹⁵N) of glycine enhance precision in metabolic flux analysis?
Dual labeling allows simultaneous tracking of carbon and nitrogen atoms through metabolic pathways, enabling researchers to disentangle parallel reactions (e.g., glycine cleavage vs. serine synthesis). For example, ¹³C₂ labeling traces carbon skeleton fate in the tricarboxylic acid (TCA) cycle, while ¹⁵N tracks nitrogen redistribution into urea or purines. High-resolution liquid chromatography-mass spectrometry (HR-LC/MS) is recommended to resolve isotopic fine structure and quantify enrichment .
Q. What experimental design considerations are critical when using Glycine-¹³C₂,¹⁵N in tracer studies?
- Cell/Tissue Preparation : Use 70–80% confluent cells or 5–10 mg of tissue for reproducible extraction. Methanol/MTBE extraction preserves isotopic integrity .
- Dosing : Optimize tracer concentration to avoid isotopic dilution; for in vivo studies, intraperitoneal injection ensures systemic distribution .
- Controls : Include natural abundance glycine controls to correct for background isotopic signals .
Q. Which analytical methods are most reliable for quantifying isotopic enrichment of Glycine-¹³C₂,¹⁵N in complex biological matrices?
HR-LC/MS with a resolving power >50,000 (e.g., Orbitrap) provides accurate mass measurements to distinguish ¹³C₂,¹⁵N-glycine (m/z 76.0398) from unlabeled glycine (m/z 76.0393). Isotopic purity should be validated using gravimetrically prepared standards (e.g., 99% ¹³C and 98% ¹⁵N) .
Advanced Research Questions
Q. How can discrepancies between theoretical and observed isotopic enrichment of Glycine-¹³C₂,¹⁵N be resolved?
Discrepancies often arise from:
- Isotopic Cross-Talk : Overlapping peaks in low-resolution MS. Mitigate via chromatographic separation (e.g., HILIC columns) or mathematical correction using matrix factorization .
- Metabolic Dilution : Unlabeled glycine pools in tissues (e.g., liver) dilute the tracer. Pre-treat with isotopic equilibration phases or use compartmental modeling .
- Sample Degradation : Acidic conditions during extraction may hydrolyze glycine derivatives. Use cold methanol quenching and neutral pH buffers .
Q. What are the challenges in using Glycine-¹³C₂,¹⁵N for dynamic proteomics (e.g., SILAC) versus static metabolic labeling?
- Dynamic Labeling : Requires continuous tracer infusion to maintain isotopic equilibrium, complicating in vivo studies. Pulse-chase designs with timed sampling are advised .
- Static Labeling : Limited by cell division-dependent dilution. Use non-dividing cells (e.g., neurons) or adjust labeling duration to doubling time .
Q. How does Glycine-¹³C₂,¹⁵N improve sensitivity in detecting oxidative stress biomarkers like glutathione (GSH)?
Co-administration with ¹³C₂,¹⁵N-GSH enables isotope dilution MS for absolute quantification. For example, oxidized GSH (GSSG) can be derivatized with labeled glycine to avoid thiol-disulfide exchange artifacts. MRM transitions (e.g., m/z 394.2→265.2 for GSH; 397.2→268.2 for ¹³C₂,¹⁵N-GSH) enhance signal specificity .
Methodological Insights from Recent Studies
Q. What statistical frameworks are recommended for analyzing ¹⁵N tracer partitioning in glycine metabolism?
Bayesian hierarchical models account for variability in isotopic recovery across biological replicates. For example, Markov chain Monte Carlo (MCMC) methods can estimate posterior distributions of ¹⁵N enrichment in urea versus nucleic acids, reducing Type I errors in small-sample studies .
Q. How can isotopic purity of Glycine-¹³C₂,¹⁵N impact NMR-based metabolic profiling?
Contaminants (e.g., ¹³C₁-glycine) introduce splitting in ¹³C-NMR spectra. Pre-purify via ion-exchange chromatography or use 2D NMR (HSQC) to isolate signals. Purity thresholds >98% are critical for kinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
